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Compound of Interest

Compound Name: (R)-3-Hydroxy Midostaurin

Cat. No.: B12424217

Technical Guide: (R)-3-Hydroxy Midostaurin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (R)-3-Hydroxy Midostaurin, a
major active metabolite of the multi-targeted kinase inhibitor, Midostaurin. The information
presented herein covers its chemical structure, physicochemical properties, biological activity,
and relevant experimental methodologies.

Chemical Identity and Properties

(R)-3-Hydroxy Midostaurin, also known as (R)-CGP52421, is an organic heterooctacyclic
compound.[1] It is the N-benzoyl derivative of staurosporine and a major metabolite of
Midostaurin, formed through metabolism by the hepatic CYP3A4 enzyme.[2][3]

Table 1: Chemical and Physical Properties of (R)-3-Hydroxy Midostaurin
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Property Value Reference

N-[(2S,3R,4R)-18-hydroxy-3-
methoxy-2-methyl-16-0x0-29-
oxa-1,7,17-
triazaoctacyclo[12.12.2.12,5.07,
IUPAC Name 28 08,13 015,19,020,27 021 26|[nonac  [4]
osa-
8,10,12,14,19,21,23,25,27-
nonaen-4-yl]-N-

methylbenzamide

Molecular Formula Cs35H30N40s [2][41[5]
Molecular Weight 586.6 g/mol [41[5]
CAS Number 155848-20-7 (5116171

CO[C@@H]1--INVALID-LINK--
SMILES NC(=0)c4c4c5cecececbn2c4cl3” [6]
>C@@HN(C)C(=0)clccccecl

Biological Activity and Mechanism of Action

(R)-3-Hydroxy Midostaurin is a potent kinase inhibitor.[2][3] Like its parent compound,
Midostaurin, it targets multiple receptor tyrosine kinases that are crucial for cell proliferation,
differentiation, and survival.[8][9] Midostaurin and its metabolites are known to inhibit wild-type
and/or mutant FMS-like tyrosine kinase 3 (FLT3), protein kinase C (PKC), KIT, vascular
endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor
(PDGFR).[1][8][10]

This inhibitory activity makes (R)-3-Hydroxy Midostaurin a compound of significant interest for
its potential in treating acute myeloid leukemia (AML), particularly in patients with FLT3
mutations.[2][3] The compound demonstrates inhibitory activity in the nanomolar range against
various kinases and cancer cell lines.

Table 2: In Vitro Biological Activity of Midostaurin Metabolites
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Target Cell Line /

. Metabolite(s) Potency (Glso) Reference
Kinase

Tel-PDGFRp o
_ Epimeric Mixture ((R)-
expressing Ba/F3 ) 63 nM [31[6][11]
I and (S)-isomers)
cells

KIT D816V expressing  Epimeric Mixture ((R)-

_ 320 nM [31[6][11]
Ba/F3 cells and (S)-isomers)
FLT3-ITD expressing Epimeric Mixture ((R)-

) 650 nM [3][6][11]
Ba/F3 cells and (S)-isomers)
FLT3-ITD and D835Y (R)-3-Hydroxy ICso0 in the range of 3]
mutants Midostaurin 200-400 nM

Signaling Pathways and Metabolic Conversion

The primary mechanism of action involves the inhibition of kinase signaling cascades that
promote unregulated cell growth.[12] The inhibition of FLT3, a class Ill receptor tyrosine kinase,
is particularly relevant in AML.[8] Midostaurin and its metabolites bind to the ATP-binding site of
the kinase, preventing the phosphorylation and activation of downstream signaling proteins.[8]
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Metabolic conversion of Midostaurin by CYP3A4.

The FLT3 signaling pathway, which is constitutively activated by mutations in many AML cases,
is a key target. Its inhibition blocks downstream pathways like RAS-MEK-ERK and PI3K-AKT,
ultimately inducing apoptosis in cancer cells.
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Inhibition of the FLT3 signaling cascade.

Experimental Protocols

The following sections describe generalized protocols for evaluating the activity of kinase
inhibitors like (R)-3-Hydroxy Midostaurin.
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Cell Proliferation Assay (Glso Determination)

This assay determines the concentration of a compound required to inhibit cell growth by 50%.

Methodology:

Cell Culture: Ba/F3 murine pro-B cells engineered to express a constitutively active kinase
(e.g., FLT3-ITD) are cultured in appropriate media supplemented with growth factors.

e Seeding: Cells are seeded into 96-well microplates at a density of 5,000-10,000 cells per
well.

e Compound Treatment: A serial dilution of (R)-3-Hydroxy Midostaurin is prepared and
added to the wells. A DMSO control is included.

e |ncubation: Plates are incubated for 48-72 hours at 37°C in a humidified 5% CO:
atmosphere.

 Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo®
(Promega) or by adding MTS/resazurin and measuring absorbance/fluorescence.

o Data Analysis: The results are normalized to the DMSO control, and the Glso value is
calculated by fitting the data to a four-parameter logistic curve.

Preparation
Culture FLT3-ITD Seed Cells in
Ba/F3 Cells 96-Well Plate
Treatment Analysis

Prepare Serial Dilution Add Compound Add Viability Reagent
of (R)-3-Hydroxy Midostaurin to Wells (e.g., MTS)
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Workflow for a cell-based proliferation assay.

Kinase Inhibition Assay (ICso Determination)

This biochemical assay measures the direct inhibition of kinase enzymatic activity.

Methodology:

Reagents: Recombinant human kinase (e.g., FLT3), a suitable substrate peptide, and ATP
are required.

o Reaction Setup: The assay is performed in a microplate. Each well contains the kinase, the
substrate, and varying concentrations of the inhibitor ((R)-3-Hydroxy Midostaurin).

e Initiation: The kinase reaction is initiated by adding ATP.

 Incubation: The plate is incubated at room temperature for a defined period (e.g., 60
minutes).

o Detection: The amount of phosphorylated substrate is quantified. This is often done using a
luminescence-based system (e.g., Kinase-Glo®, Promega) that measures the amount of
ATP remaining in the well. A decrease in signal corresponds to higher kinase activity.

o Data Analysis: The ICso value is determined by plotting the percentage of kinase inhibition
against the log of the inhibitor concentration.

Western Blotting for Phospho-Kinase Levels

This technique is used to confirm that the compound inhibits the phosphorylation of its target
kinase within a cellular context.

Methodology:

o Cell Treatment: Target cells (e.g., MV4-11, which harbors FLT3-ITD) are treated with different
concentrations of (R)-3-Hydroxy Midostaurin for a short period (e.g., 1-4 hours).

o Lysis: Cells are harvested and lysed to extract total protein.
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e Quantification: Protein concentration in the lysates is determined using a BCA or Bradford
assay.

o Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.

o Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

e Immunoblotting: The membrane is blocked and then incubated with a primary antibody
specific for the phosphorylated form of the target kinase (e.g., anti-phospho-FLT3). A
separate blot is performed with an antibody for the total kinase protein as a loading control.

o Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary
antibody, the signal is detected using an enhanced chemiluminescence (ECL) substrate. The
resulting bands indicate the level of kinase phosphorylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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